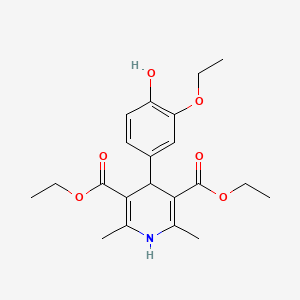

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by:

- Core structure: A 1,4-dihydropyridine ring with methyl groups at the 2- and 6-positions.

- Substituents:

- A 3-ethoxy-4-hydroxyphenyl group at the 4-position, introducing both hydrophobic (ethoxy) and hydrogen-bonding (hydroxyl) moieties.

- Ethyl ester groups at the 3- and 5-positions, critical for modulating lipophilicity and pharmacological activity.

This compound belongs to a class of DHPs widely studied for diverse biological activities, including antihypertensive, antimicrobial, and anticancer effects . Its synthesis typically involves the Hantzsch reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and ammonium acetate .

Properties

IUPAC Name |

diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO6/c1-6-26-16-11-14(9-10-15(16)23)19-17(20(24)27-7-2)12(4)22-13(5)18(19)21(25)28-8-3/h9-11,19,22-23H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEOJKKJCZPDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=C2C(=O)OCC)C)C)C(=O)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-component reaction. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

Substitution: Various substituents can be introduced at different positions on the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .

Scientific Research Applications

Pharmacological Applications

-

Antihypertensive Activity :

- 1,4-DHPs are widely recognized for their antihypertensive properties. Studies indicate that diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate may function as a calcium channel blocker, similar to nifedipine . This mechanism helps in relaxing vascular smooth muscle and reducing blood pressure.

-

Anticancer Properties :

- Research has shown that derivatives of 1,4-DHPs exhibit anticancer activity. The compound's structural features may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . For instance, studies suggest that modifications on the phenyl ring can enhance cytotoxic effects against specific cancer types.

- Bronchodilating Effects :

Synthesis and Characterization

The synthesis of diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves the reaction between 3-ethoxy-4-hydroxybenzaldehyde and ethyl acetoacetate under basic conditions. The yield reported was approximately 87%, with the final product characterized by X-ray crystallography .

In vitro studies have demonstrated the compound's effectiveness against various biological targets:

- Calcium Channel Modulation : In experiments involving isolated tissues, the compound exhibited significant calcium channel blocking activity.

- Cytotoxicity Tests : Cell viability assays showed that the compound could reduce cell proliferation in cancerous cells by inducing apoptosis through mitochondrial pathways .

Data Tables

Mechanism of Action

The mechanism of action of diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can affect various physiological processes such as muscle contraction and neurotransmitter release . The compound may also interact with other molecular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Variations in 1,4-DHP Derivatives

Key Observations:

Substituent Position and Bioactivity: The 3-ethoxy-4-hydroxyphenyl group in the target compound confers moderate antibacterial activity against Streptococcus mitis and S. In contrast, electron-withdrawing groups (e.g., 3-chloro, 3-nitro) enhance antileishmanial potency (e.g., IC50 = 34.28–43.08 µM) . Methoxy substitutions (e.g., 3,4,5-trimethoxyphenyl in Compound 13) improve antileishmanial activity due to enhanced membrane permeability .

Crystallographic and Conformational Differences

Table 2: Hydrogen-Bonding and Conformational Trends

- The target compound exhibits a flattened boat conformation stabilized by intermolecular N–H⋯O and O–H⋯O bonds, critical for crystal packing and stability .

Biological Activity

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHP) is a member of the 1,4-dihydropyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a 1,4-dihydropyridine ring structure with various substituents that enhance its biological activity. The crystal structure reveals that the 1,4-dihydropyridine ring adopts a shallow boat conformation with significant hydrogen bonding interactions that contribute to its stability in biological systems .

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits several mechanisms of action:

- Calcium Channel Modulation : Like other dihydropyridines, this compound may act as a calcium channel blocker, influencing vascular smooth muscle contraction and cardiac function.

- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties, which can protect cells from oxidative stress .

- Enzyme Inhibition : Preliminary studies indicate that DHP may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects against various diseases .

Antioxidant Activity

Research has demonstrated that DHP exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders.

Antimicrobial Activity

DHP has shown promising antimicrobial activity against various pathogens. Studies indicate that it effectively inhibits bacterial growth and may serve as a potential candidate for developing new antimicrobial agents .

Cardiovascular Effects

Due to its calcium channel blocking properties, DHP has potential applications in treating hypertension and other cardiovascular diseases. It is hypothesized to lower blood pressure by relaxing vascular smooth muscles and improving blood flow .

Case Studies and Research Findings

Several studies have investigated the biological activities of DHP:

- In Vitro Studies : In vitro assays have confirmed the compound's ability to inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

- Animal Models : Animal studies have reported that DHP administration results in reduced blood pressure and improved cardiac function in hypertensive models. These findings support its use as a therapeutic agent for cardiovascular diseases .

- Comparative Studies : Comparative analyses with other known dihydropyridines reveal that DHP exhibits superior antioxidant and antimicrobial activities, making it a candidate for further development in pharmacotherapy .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | Free radical scavenging |

| Antimicrobial | Inhibition of bacterial growth | Disruption of microbial cell function |

| Cardiovascular | Blood pressure reduction | Calcium channel blockade |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyridine derivatives, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves a modified Hantzsch reaction. For example, a mixture of substituted benzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde), ethyl acetoacetate, and ammonium acetate is refluxed in ethanol or methanol under inert conditions. Reaction optimization includes:

- Temperature : 343–353 K (, S2).

- Solvent selection : Polar aprotic solvents (e.g., CHCl) improve solubility of aromatic intermediates.

- Catalysts : Ammonium acetate acts as both a catalyst and a nitrogen source for cyclization.

- Purification : Flash column chromatography (Hex/AcOEt, 3:1 v/v) yields pure crystals via slow evaporation (, S2; ).

Q. How is the structural conformation of the 1,4-dihydropyridine ring characterized, and what analytical techniques are critical for validation?

- Methodological Answer : X-ray crystallography is the gold standard. Key findings include:

- Flattened boat conformation : Observed in dihydropyridine derivatives, with dihedral angles between the aryl substituent and the dihydropyridine ring ranging from 85° to 89° (, S1; ).

- Hydrogen bonding : Intermolecular N–H⋯O bonds stabilize crystal packing (e.g., R_4$$^4(24) tetrameric rings in ).

- Disordered solvent : SQUEEZE in PLATON handles unmodeled electron density in crystal voids (, S3; ).

Advanced Research Questions

Q. What computational and experimental approaches resolve contradictions in pharmacological activity predictions for dihydropyridine derivatives?

- Methodological Answer :

- Molecular docking : Predicts binding affinity to calcium channels (L-type) by analyzing planarity of the dihydropyridine ring ( ).

- Structure-activity relationship (SAR) : Substituents on the phenyl ring (e.g., 3-ethoxy-4-hydroxy groups) modulate bioactivity. For example:

- Electron-withdrawing groups (e.g., –NO) enhance calcium channel blockade ( ).

- Hydrogen-bond donors (e.g., –OH) improve solubility but reduce membrane permeability ().

- Validation : Radioligand binding assays (e.g., [H]nitrendipine displacement) and smooth muscle tension assays reconcile discrepancies between computational and experimental IC values ( ).

Q. How do crystallographic disorder and solvent effects influence refinement parameters in X-ray structures of dihydropyridine derivatives?

- Methodological Answer :

- Disordered regions : Use SQUEEZE (PLATON) to model solvent-accessible voids (e.g., 178 Å in ).

- Refinement constraints : Apply riding models for H atoms with U = 1.2U(C/N) (, S3).

- Validation metrics : R < 0.05 and wR < 0.15 indicate high-quality refinements ().

Q. What strategies address synthetic challenges in introducing bulky aryl substituents (e.g., biphenyl or pyrazolyl groups) to the dihydropyridine core?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically hindered derivatives ().

- Protecting groups : Ethoxy and methyl groups on the phenyl ring prevent undesired side reactions ().

- Co-crystallization agents : Use of n-Hexane/CHCl mixtures enhances crystal growth (, S2).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.